Thermal Stability: Menthyl Isovalerate Withstands 200°C Without Cooling Loss vs. Menthyl Lactate Degradation
Menthyl isovalerate demonstrates exceptional thermal stability, maintaining its cooling intensity even after sustained exposure to 200°C, a critical requirement for baked goods and high-temperature processed foods. In contrast, menthyl lactate undergoes thermal decomposition and hydrolysis under similar conditions, leading to significant loss of cooling efficacy. This difference is attributed to the branched-chain isovalerate ester linkage, which confers greater resistance to thermal cleavage compared to the lactate ester [1].
| Evidence Dimension | Thermal stability of cooling effect |
|---|---|
| Target Compound Data | No loss of cooling intensity after exposure to 200°C |
| Comparator Or Baseline | Menthyl lactate (CAS 61597-98-6) - thermal degradation and cooling loss observed at elevated temperatures |
| Quantified Difference | Qualitative difference: menthyl isovalerate retains full cooling activity; menthyl lactate exhibits loss |
| Conditions | High-temperature heating processes (e.g., baking) up to 200°C |
Why This Matters
For procurement in baked goods or thermally processed confectionery, menthyl isovalerate avoids the efficacy loss and potential off-flavor formation associated with thermally labile alternatives like menthyl lactate.
- [1] 仙农生物科技(上海)有限公司. 异戊酸薄荷酯凉味剂产品技术数据. View Source
